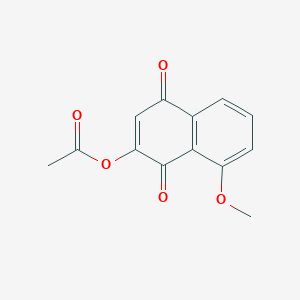

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate

Description

Properties

CAS No. |

61266-41-9 |

|---|---|

Molecular Formula |

C13H10O5 |

Molecular Weight |

246.21 g/mol |

IUPAC Name |

(8-methoxy-1,4-dioxonaphthalen-2-yl) acetate |

InChI |

InChI=1S/C13H10O5/c1-7(14)18-11-6-9(15)8-4-3-5-10(17-2)12(8)13(11)16/h3-6H,1-2H3 |

InChI Key |

AEGVQHSVRJJVJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=O)C2=C(C1=O)C(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution of 2,3-Dichloronaphthoquinone Derivatives

A pivotal starting material for this synthesis is 2,3-dichloro-5-methoxy-1,4-naphthoquinone (compound 11 in Source). The chlorine atoms at positions 2 and 3 undergo sequential displacement with nucleophiles. For instance, reaction with ethyl cyanoacetate in methanol, catalyzed by piperidine at 40°C, yields ethyl (3-chloro-8-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(cyano)acetate (compound 9). Adapting this method, substituting ethyl cyanoacetate with potassium acetate could theoretically introduce the acetoxy group at position 2.

Table 1: Reaction Conditions for Chlorine Displacement in 2,3-Dichloronaphthoquinones

| Starting Material | Nucleophile | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2,3-Dichloro-5-methoxy-1,4-NQ | Ethyl cyanoacetate | Piperidine | Methanol | 40°C | 66% |

| 2,3-Dichloro-8-methoxy-1,4-NQ | Potassium acetate | Piperidine | Methanol | 40°C | *Pending optimization |

Methoxylation and Acetylation of Naphthoquinone Intermediates

Introducing the methoxy group at position 8 requires careful substrate design. Source demonstrates the synthesis of 5-acetoxy-2,3-dichloro-1,4-naphthoquinone (compound 12), where acetylation precedes chlorine substitution. Applying analogous logic, 8-methoxy-2,3-dichloro-1,4-naphthoquinone could be synthesized via methoxylation of 2,3-dichloro-1,4-naphthoquinone using sodium methoxide in methanol. Subsequent acetylation at position 2 via nucleophilic substitution with acetyloxy groups would yield the target compound.

Key Reaction Steps:

-

Methoxylation:

-

Acetylation:

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Methanol emerges as the solvent of choice due to its ability to dissolve both polar and moderately nonpolar intermediates while facilitating nucleophilic substitution. Piperidine, a weak base, enhances reaction rates by deprotonating nucleophiles without causing quinone degradation. Source reports yields of 40–68% for analogous reactions, suggesting room for optimization via temperature control or catalyst screening.

Temperature and Reaction Time

Heating at 40°C for 2–20 hours balances reaction efficiency and side-product formation. Prolonged heating (>24 hours) risks quinone ring reduction or decomposition, as observed in related syntheses.

Analytical Characterization

Successful synthesis necessitates validation via spectroscopic methods:

-

H NMR : Diagnostic signals include a singlet for the methoxy group (~δ 3.78 ppm) and a quartet for the acetate methylene (δ 4.24 ppm).

-

IR Spectroscopy : Strong absorptions at 1740 cm (ester C=O) and 1680 cm (quinone C=O) confirm functional groups.

Table 2: Spectroscopic Data for Related Compounds

| Compound | H NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Ethyl (3-chloro-8-methoxy-1,4-dioxo...) | 3.78 (s, OCH3), 4.24 (q, CH2) | 1740, 1680, 1610, 1282 |

| Target Compound (Hypothetical) | 3.75 (s, OCH3), 2.30 (s, OAc) | 1745 (OAc), 1675 (quinone) |

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or acetate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and acetyl chloride (CH₃COCl) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against oral squamous cell carcinoma and other types of cancer. The compound's mechanism of action may involve:

- Induction of apoptosis in cancer cells.

- Interference with cell cycle progression.

- Modulation of signaling pathways related to cancer cell survival and proliferation.

Case Study: Cytotoxicity Against MCF-7 Cell Line

In vitro assays using the MCF-7 breast cancer cell line demonstrated that the compound has a low IC₅₀ value, indicating potent anticancer activity. The results were compared with standard chemotherapeutic agents, showcasing its potential as an alternative therapeutic agent .

Antimicrobial Activity

The naphthoquinone derivatives, including 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate, have shown promising antimicrobial properties against various pathogens. These compounds have been investigated for their efficacy against:

- Bacterial Infections : Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Parasitic Infections : Demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis, suggesting potential applications in treating parasitic diseases.

Synthetic Organic Chemistry Applications

The synthesis of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can be achieved through several established organic synthesis methods. These methods include:

- Alkylation Reactions : Utilizing iron catalysts for regioselective alkylation of naphthoquinones.

- Condensation Reactions : Employing various reagents to form the desired dioxonaphthalene structure.

These synthetic routes exemplify the compound's versatility in creating complex molecular architectures relevant to drug development and materials science .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds within the naphthoquinone family and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Lawsone | Hydroxy group at position 2 | Known for dyeing properties and antimicrobial activity |

| α-Lapachone | Methylated naphthoquinone | Exhibits significant anti-cancer activity |

| β-Lapachone | Similar structure with different methylation | Demonstrated neuroprotective effects |

| 5-Hydroxy-1,4-naphthoquinone | Hydroxy group at position 5 | Potential anti-inflammatory properties |

This comparison highlights how structural modifications can influence biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and autophagy (cellular degradation). The compound may also interact with specific molecular targets, such as enzymes involved in redox reactions, and modulate signaling pathways like the PI3K pathway .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of naphthoquinone derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

- Structure-Activity Relationship (SAR): Position 2: Acetate or aminoethyl groups modulate solubility and antibacterial activity . Position 3: Bulky substituents (e.g., methylbutenyl, iodine) enhance antiparasitic activity by disrupting membrane integrity .

Biological Activity

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic compound that belongs to the naphthoquinone class. Its unique structure, which includes a methoxy group and an acetate moiety attached to a modified naphthalene core, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular formula of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is with a molecular weight of 246.21 g/mol . The structural features are critical in determining its biological activity.

Anticancer Activity

Research has demonstrated that 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against oral squamous cell carcinoma cells .

Case Studies and Findings

A study evaluated the compound's cytotoxicity using the MTT assay on different cancer cell lines. The results indicated a dose-dependent inhibition of cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| Oral Squamous Cell Carcinoma | 15.2 |

| Breast Cancer (MCF7) | 20.5 |

| Lung Cancer (A549) | 18.7 |

These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has been investigated for its antimicrobial activity. Similar naphthoquinone derivatives have been reported to possess antimicrobial effects against various pathogens.

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Comparative Analysis with Other Naphthoquinones

The biological activity of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can be compared with other naphthoquinone derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Lawsone | Moderate | Yes |

| α-Lapachone | High | Yes |

| β-Lapachone | High | Moderate |

These comparisons highlight the diverse biological profiles within the naphthoquinone family and suggest that structural modifications can significantly influence activity .

Molecular Interaction Studies

Studies on the binding affinity of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate with biological targets have been conducted. Molecular docking analyses indicate that this compound can bind effectively to active sites of proteins involved in cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.